N'-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide N'-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15712885
InChI: InChI=1S/C29H32N6O4S/c1-5-34(6-2)23-14-12-21(24(36)17-23)18-30-31-27(37)19-40-29-33-32-28(35(29)22-10-8-7-9-11-22)20-13-15-25(38-3)26(16-20)39-4/h7-18,36H,5-6,19H2,1-4H3,(H,31,37)/b30-18+
SMILES:
Molecular Formula: C29H32N6O4S
Molecular Weight: 560.7 g/mol

N'-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide

CAS No.:

Cat. No.: VC15712885

Molecular Formula: C29H32N6O4S

Molecular Weight: 560.7 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide -

Specification

Molecular Formula C29H32N6O4S
Molecular Weight 560.7 g/mol
IUPAC Name N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C29H32N6O4S/c1-5-34(6-2)23-14-12-21(24(36)17-23)18-30-31-27(37)19-40-29-33-32-28(35(29)22-10-8-7-9-11-22)20-13-15-25(38-3)26(16-20)39-4/h7-18,36H,5-6,19H2,1-4H3,(H,31,37)/b30-18+
Standard InChI Key JGOIEIOICQRCDK-UXHLAJHPSA-N
Isomeric SMILES CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)O
Canonical SMILES CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)O

Introduction

Chemical Identity and Structural Features

The compound belongs to the class of 1,2,4-triazole-bearing hydrazide derivatives, characterized by a molecular formula of C31H33N7O4S\text{C}_{31}\text{H}_{33}\text{N}_7\text{O}_4\text{S} and a molecular weight of 611.71 g/mol. Its IUPAC name reflects three critical structural domains:

  • A 4-(diethylamino)-2-hydroxyphenyl group forming an imine linkage via condensation with the hydrazide moiety.

  • A 4-phenyl-5-(3,4-dimethoxyphenyl)-1,2,4-triazole core connected through a sulfanyl bridge.

  • An acetohydrazide backbone facilitating molecular flexibility.

The 3,4-dimethoxyphenyl substituent on the triazole ring introduces electron-donating methoxy groups, which may modulate electronic properties and binding interactions with biological targets .

Synthesis and Mechanistic Pathways

Key Synthetic Steps

While no explicit synthesis protocol exists for this compound, its preparation likely follows established methods for analogous triazole-hydrazide hybrids :

  • Formation of the Triazole Core: Cyclization of thiosemicarbazide intermediates with phenacyl bromides under basic conditions generates the 1,2,4-triazole ring. For this compound, 5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol serves as the precursor .

  • Sulfanyl Bridge Installation: Nucleophilic substitution between the triazole-thiol and α-chloroacetohydrazide introduces the sulfanyl (-S-) linker.

  • Imine Condensation: Reaction of the hydrazide with 4-(diethylamino)-2-hydroxybenzaldehyde in ethanol under acidic catalysis yields the final Schiff base product.

Optimization Challenges

  • Steric Hindrance: Bulky substituents (e.g., 3,4-dimethoxyphenyl) may slow triazole cyclization, necessitating elevated temperatures or prolonged reaction times .

  • Regioselectivity: Ensuring proper orientation during imine formation requires precise stoichiometric control of aldehyde and hydrazide reactants.

Biological Activity and Structure-Activity Relationships (SAR)

Structural FeatureEffect on ActivityExample IC50_{50} (µM)
Electron-withdrawing groups↑ AChE/BuChE inhibition0.20 (Cl, NO2_2)
Electron-donating groups↓ Activity compared to EWG5.80 (OCH3_3)
Hydroxyl group at orthoEnhances H-bonding with enzymes0.30 (OH)

For the target compound, the 3,4-dimethoxyphenyl group may reduce anticholinesterase efficacy compared to nitro- or chloro-substituted analogs but could improve solubility and pharmacokinetics .

Anticancer and Anti-inflammatory Prospects

Triazole-hydrazide hybrids exhibit:

  • Topoisomerase II Inhibition: Intercalation with DNA via planar aromatic systems.

  • COX-2 Suppression: Methoxy groups mimic natural ligand interactions in cyclooxygenase enzymes.

  • Apoptosis Induction: Activation of caspase-3/7 pathways in cancer cell lines.

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

  • logP: Estimated at 3.8 (moderate lipophilicity) due to methoxy and phenyl groups.

  • Aqueous Solubility: <10 µg/mL, necessitating formulation enhancements (e.g., nanosuspensions).

Metabolic Stability

  • Cytochrome P450 Interactions: Predicted CYP3A4/2D6 substrate based on structural alerts (diethylamino group).

  • Glucuronidation Sites: Hydroxyl and methoxy groups may undergo phase II metabolism.

Future Research Directions

  • Synthetic Optimization:

    • Explore microwave-assisted synthesis to reduce reaction times for sterically hindered intermediates .

    • Investigate asymmetric catalysis for enantioselective imine formation.

  • Biological Screening:

    • Prioritize in vitro assays against Alzheimer’s-related enzymes (AChE/BuChE) and cancer cell lines (MCF-7, A549) .

    • Evaluate anti-inflammatory activity via COX-2 inhibition and TNF-α suppression assays.

  • Computational Modeling:

    • Perform molecular docking studies with AChE (PDB: 4EY7) and BuChE (PDB: 4TPK) to identify binding motifs .

    • Predict ADMET properties using QSAR models to guide lead optimization.

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